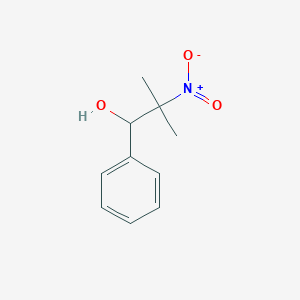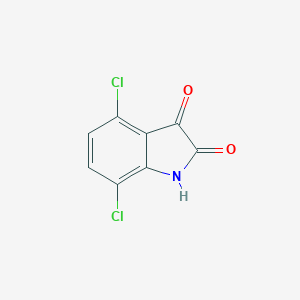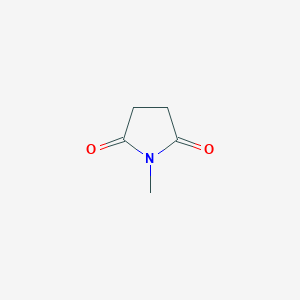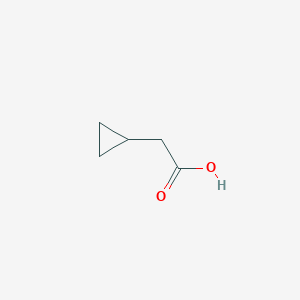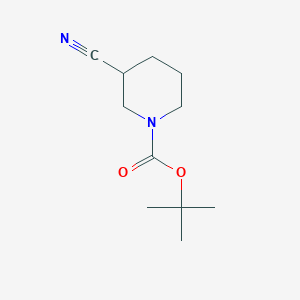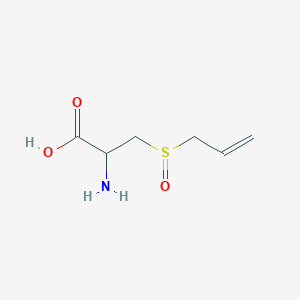
Imidacloprid-olefin
Overview
Description
Imidacloprid-olefin is a chemical compound that belongs to the class of neonicotinoid insecticides. It is a metabolite of imidacloprid, which is one of the most widely used insecticides globally. This compound is known for its selective toxicity towards insects, making it an effective agent in pest control. The compound is characterized by its stability and high solubility, appearing as a colorless to yellow liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of imidacloprid-olefin typically involves the chemical modification of imidaclopridThis process can be achieved through various chemical reactions, including dehydrogenation and other specific organic reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The production typically takes place in controlled environments to maintain the stability and effectiveness of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidacloprid-olefin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Imidacloprid-olefin has a wide range of scientific research applications, including:
Chemistry: It is used in the study of neonicotinoid insecticides and their metabolites.
Biology: The compound is studied for its effects on insect physiology and behavior.
Medicine: Research is ongoing to explore potential medical applications, particularly in the development of new insecticides with improved safety profiles.
Industry: this compound is used in the agricultural industry to control pests and protect crops
Mechanism of Action
Imidacloprid-olefin exerts its effects by binding to nicotinic acetylcholine receptors in insects. This binding disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect. The compound has a higher affinity for insect receptors compared to mammalian receptors, which accounts for its selective toxicity .
Comparison with Similar Compounds
Imidacloprid: The parent compound from which imidacloprid-olefin is derived.
Desnitro-imidacloprid: Another metabolite of imidacloprid with similar insecticidal properties.
5-Hydroxy-imidacloprid: A hydroxylated metabolite of imidacloprid.
Uniqueness: this compound is unique due to its specific chemical structure, which includes a double bond that significantly influences its reactivity and biological activity. This structural feature distinguishes it from other metabolites and contributes to its effectiveness as an insecticide .
Properties
IUPAC Name |
N-[1-[(6-chloropyridin-3-yl)methyl]imidazol-2-yl]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLCDJYHUVCRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037562 | |
| Record name | Imidacloprid-olefin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115086-54-9 | |
| Record name | Imidacloprid-olefin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115086-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidacloprid-olefin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



